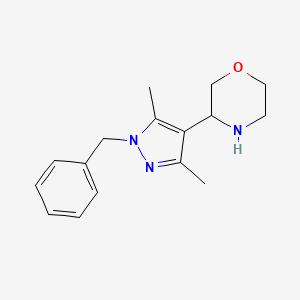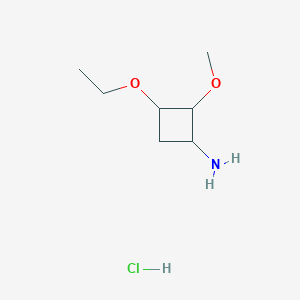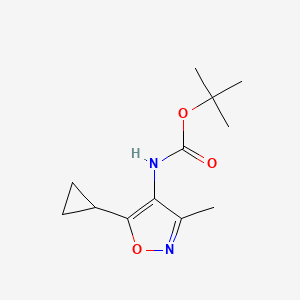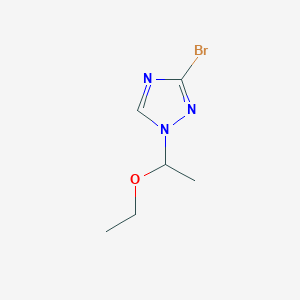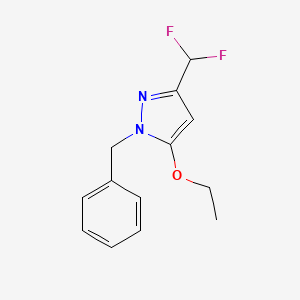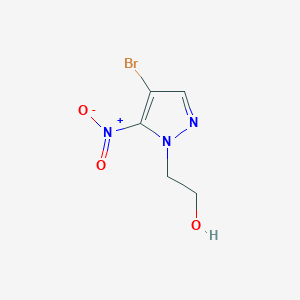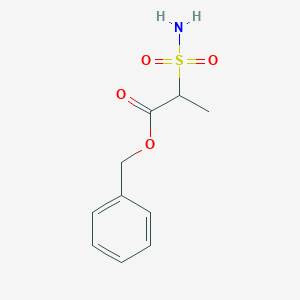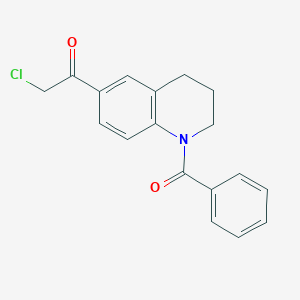
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chloroethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chloroethan-1-one, also known as 6-chloro-1-(benzoyl)-1,2,3,4-tetrahydroquinoline (6-Cl-THQ), is a chlorinated quinoline derivative. It is a versatile building block for the synthesis of a wide range of biologically active compounds. 6-Cl-THQ is an important synthetic intermediate for the preparation of pharmaceuticals and other small molecules. It has been used in the synthesis of various drugs, such as anti-inflammatory agents, antibiotics, and anti-cancer agents.
Aplicaciones Científicas De Investigación
Anticancer Applications
The tetrahydroisoquinoline moiety, a core structure similar to that of the compound , is found in molecules with significant biological activities, including anticancer properties. For instance, the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as potential anticancer agents has been extensively studied. These compounds have shown potent cytotoxicity against various cancer cell lines, including breast cancer lines MCF-7, MDA-MB-231, and Ishikawa, with some derivatives demonstrating IC50 values as low as 0.23 µg/mL (Redda, Gangapuram, Ardley, 2010).
Gene Expression Regulation
Another area of research is the exploration of cis-1-benzoyl-1,2,3,4-tetrahydroquinoline ligands for controlling gene expression in ecdysone responsive systems. A library of these compounds was prepared and assayed for their ability to cause expression of a reporter gene downstream of an ecdysone response element in a mammalian cell line. The study found that compounds with small lipophilic substituents at certain positions were the most potent, indicating their potential in gene regulation applications (Smith, Cavanaugh, Friz, Thompson, Saggers, Michelotti, García, Tice, 2003).
Synthesis and Chemical Transformations
Research also delves into the synthesis methodologies and chemical transformations of related compounds, highlighting their versatility and potential in creating pharmacologically active derivatives. For example, the novel formation of 1,2,3,4-tetrahydroquinoline derivatives through reactions involving benzoyl peroxide and NN-disubstituted aromatic amines offers a convenient method for synthesizing quinoline derivatives with potential therapeutic values (Roy, Swan, 1969).
Additionally, the oxidation of 1-benzyldihydroisoquinolines or 1-benzyltetrahydroisoquinolines with dioxygen to 1-benzoylisoquinolines demonstrates an environmentally benign methodology for synthesizing these compounds from simpler precursors, further highlighting the research interest in their chemical properties and synthesis routes (Gan, Lu, Huang, Ni, Xu, Yao, Wu, 2011).
Propiedades
IUPAC Name |
1-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2-chloroethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO2/c19-12-17(21)15-8-9-16-14(11-15)7-4-10-20(16)18(22)13-5-2-1-3-6-13/h1-3,5-6,8-9,11H,4,7,10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCRYVUYKHLUBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C(=O)CCl)N(C1)C(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chloroethan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




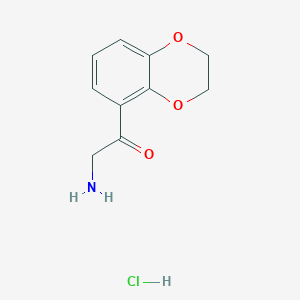
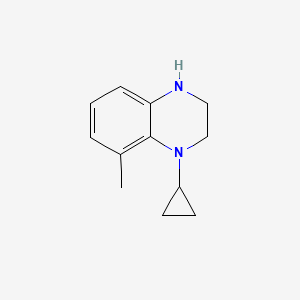
![Ethyl 2-[(4-{[(tert-butoxy)carbonyl]amino}phenyl)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B1378713.png)

